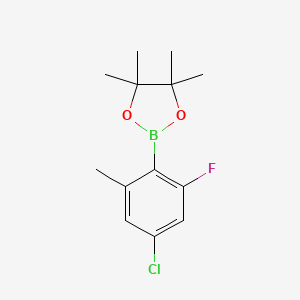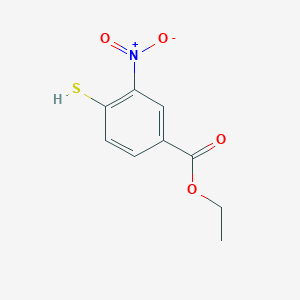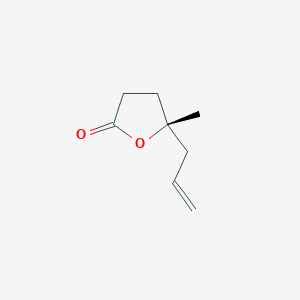
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- is a chemical compound known for its unique structure and properties. It belongs to the class of furanones, which are heterocyclic organic compounds containing a furan ring. This compound is characterized by the presence of a dihydro-5-methyl-5-(2-propenyl) group, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the furanone ring. The choice of solvent and temperature can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its desired form. Industrial methods often focus on scalability and reproducibility to meet the demands of various applications.
Análisis De Reacciones Químicas
Types of Reactions
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles or electrophiles depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: The compound is used in the production of various chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- include other furanones and related heterocyclic compounds. Examples include:
- 2(3H)-Furanone, dihydro-5-methyl-
- 2(3H)-Furanone, dihydro-5-(2-propenyl)-
Uniqueness
What sets 2(3H)-Furanone, dihydro-5-methyl-5-(2-propenyl)-, (5R)- apart from similar compounds is its specific structural features, such as the presence of both a methyl and a propenyl group. These features contribute to its unique chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
654676-04-7 |
|---|---|
Fórmula molecular |
C8H12O2 |
Peso molecular |
140.18 g/mol |
Nombre IUPAC |
(5R)-5-methyl-5-prop-2-enyloxolan-2-one |
InChI |
InChI=1S/C8H12O2/c1-3-5-8(2)6-4-7(9)10-8/h3H,1,4-6H2,2H3/t8-/m0/s1 |
Clave InChI |
HSHSOYVJJCKZDP-QMMMGPOBSA-N |
SMILES isomérico |
C[C@@]1(CCC(=O)O1)CC=C |
SMILES canónico |
CC1(CCC(=O)O1)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


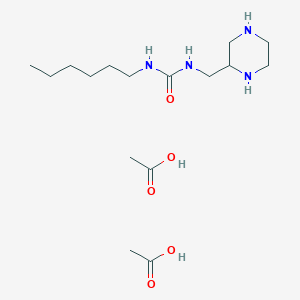
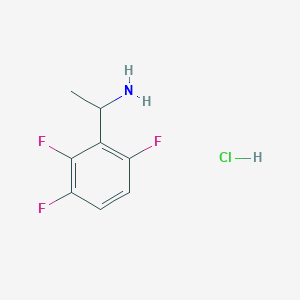
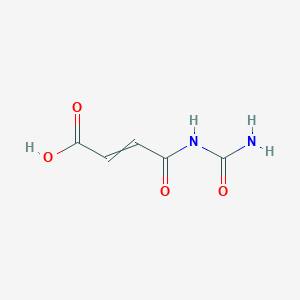
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B15158344.png)
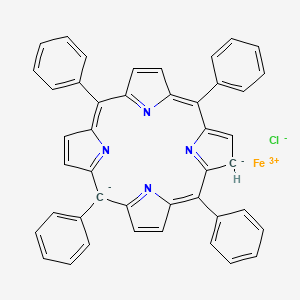
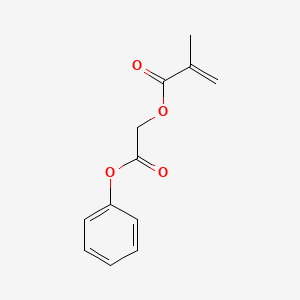
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-4-phenoxybutanoic acid](/img/structure/B15158361.png)
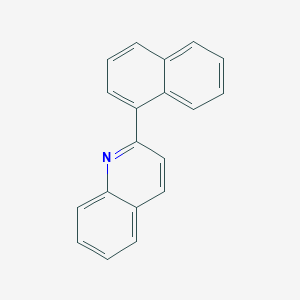
![6-[4-(Benzyloxy)-6-(trifluoromethyl)pyrimidin-2(1H)-ylidene]naphthalen-2(6H)-one](/img/structure/B15158370.png)
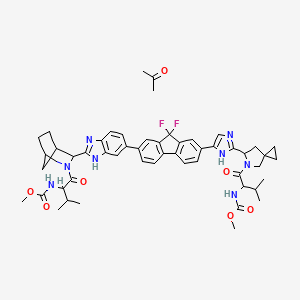

![3-[(2S,3R)-3-Ethyloxiran-2-yl]-1H-2-benzopyran-1-one](/img/structure/B15158403.png)
